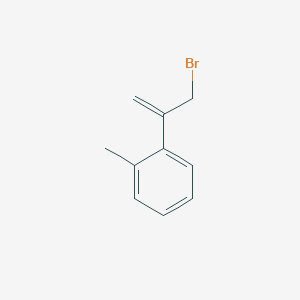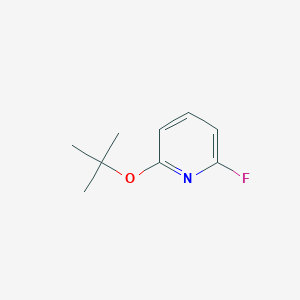
2-(tert-Butoxy)-6-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butoxy group at the second position and a fluorine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-6-fluoropyridine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butoxy)-6-fluoropyridine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The electron-rich nature of the pyridine ring due to the tert-butoxy group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and tert-butyl alcohol are commonly used.
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives.
Scientific Research Applications
2-(tert-Butoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-6-fluoropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .
Comparison with Similar Compounds
2-(tert-Butoxy)pyridine: Shares a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-tert-Butoxy-6-chloropyridine: Similar structure with a chlorine atom instead of fluorine, used in different applications.
Uniqueness: 2-(tert-Butoxy)-6-fluoropyridine is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
InChI Key |
COULCVKWCYCUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


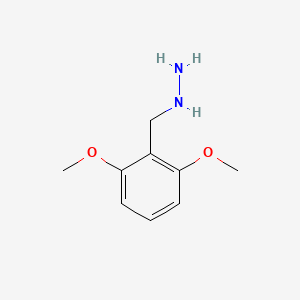
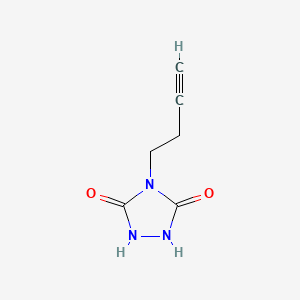
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
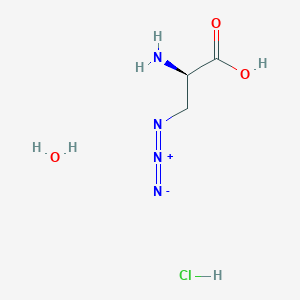
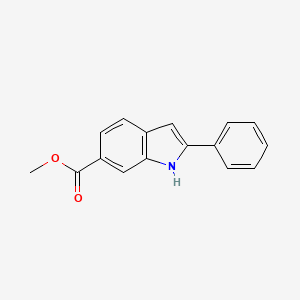
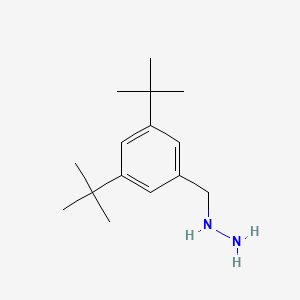
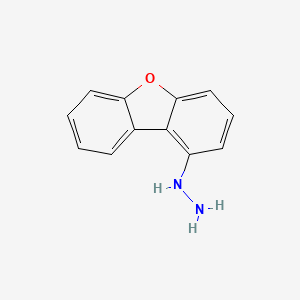
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
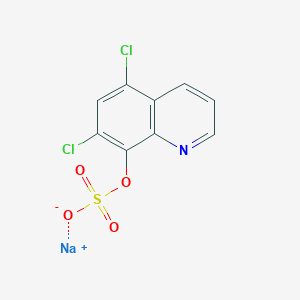
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
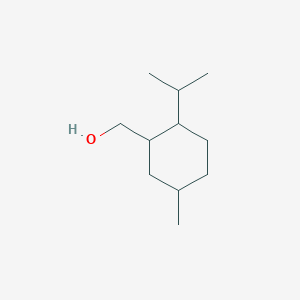
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
